3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester

Description

Molecular Architecture of Isoxazole Core with 13C4 Labeling

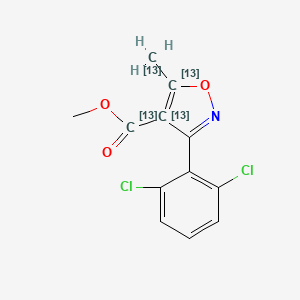

The isoxazole ring system forms the central structural motif of this compound, characterized by its five-membered heterocyclic arrangement containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole core exhibits inherent planarity, as demonstrated by crystallographic studies of related compounds where the five-membered ring maintains a root-mean-square deviation of approximately 0.060 Ångströms from perfect planarity. This planar geometry is fundamental to the electronic properties of the molecule, facilitating optimal orbital overlap and conjugation throughout the heterocyclic system.

The electron-rich nature of the isoxazole ring contrasts with its classification as an electron-deficient heterocycle, creating a unique electronic environment that influences both reactivity and spectroscopic properties. The nitrogen-oxygen bond within the ring represents the weakest linkage, with photochemical studies revealing that this bond is susceptible to cleavage under ultraviolet irradiation, leading to ring-opening reactions through azirine intermediates. The positioning of substituents around the isoxazole core follows established numbering conventions, with the oxygen atom occupying position 1, nitrogen at position 2, and carbon atoms at positions 3, 4, and 5.

The incorporation of 13C4 isotopic labeling introduces distinctive spectroscopic characteristics that enable detailed structural elucidation through nuclear magnetic resonance spectroscopy. Carbon-13 nuclei possess magnetic properties that differ significantly from the more abundant carbon-12 isotope, exhibiting enhanced sensitivity in magnetic resonance experiments. The specific pattern of 13C enrichment affects the molecular weight distribution and provides unique fingerprinting capabilities for analytical applications. The isotopic substitution does not significantly alter the fundamental molecular geometry but creates detectable shifts in vibrational frequencies and nuclear magnetic resonance chemical shifts that facilitate structural confirmation and purity assessment.

Electronic Effects of 2,6-Dichlorophenyl Substituent on Aromatic System

The 2,6-dichlorophenyl substituent attached to the 3-position of the isoxazole ring introduces significant electronic perturbations that influence the entire molecular framework. According to Hammett equation principles, chlorine substituents exhibit positive sigma values, indicating their electron-withdrawing character. For chlorine atoms in meta positions, the substituent constant is approximately +0.373, while para-positioned chlorine shows a value of +0.227. The dual chlorine substitution pattern at positions 2 and 6 of the phenyl ring creates a cumulative electron-withdrawing effect that depletes electron density from the aromatic system.

This electron withdrawal propagates through the aromatic ring to influence the electronic properties of the isoxazole heterocycle. The decreased electron density in the phenyl ring enhances the electrophilic character of the carbon atom directly attached to the isoxazole, thereby affecting the overall reactivity profile of the molecule. The positioning of chlorine atoms in ortho relationships to the attachment point creates additional steric constraints that influence the conformational preferences of the molecule.

The electronic effects manifest in characteristic spectroscopic signatures, particularly in nuclear magnetic resonance spectroscopy where carbon-13 chemical shifts are sensitive to local electron density variations. The electron-withdrawing nature of the dichlorophenyl group causes downfield shifts in the carbon-13 spectrum, with the magnitude of these shifts correlating directly with the proximity to the chlorine substituents. Additionally, the aromatic carbon signals exhibit distinctive coupling patterns that reflect the substitution pattern and electronic environment.

The conjugated system formed between the phenyl ring and the isoxazole heterocycle creates an extended π-electron framework that influences both electronic absorption properties and chemical reactivity. The electron-poor nature of the overall system enhances its potential for nucleophilic attack while reducing its susceptibility to electrophilic substitution reactions. This electronic character is particularly relevant for biological activity, as electron-deficient aromatic systems often exhibit enhanced binding affinity for protein targets through π-π stacking interactions and hydrogen bonding networks.

Steric Interactions Between Methyl Group and Carboxylic Ester Functionality

The 5-methyl substituent and 4-carboxylic ester functionality occupy adjacent positions on the isoxazole ring, creating significant steric interactions that influence molecular conformation and reactivity. The spatial proximity of these groups generates repulsive interactions between the hydrogen atoms of the methyl group and the oxygen atoms of the ester carbonyl, forcing the molecule to adopt specific conformational arrangements that minimize these unfavorable contacts.

Crystallographic analysis of similar isoxazole derivatives reveals that the carboxylic ester group typically adopts a conformation that positions the carbonyl oxygen away from the adjacent methyl substituent. This preferred orientation results in specific dihedral angles between the ester plane and the isoxazole ring plane, typically ranging from 10 to 40 degrees depending on the nature of additional substituents and crystal packing forces. The methyl group at position 5 restricts the rotational freedom of the ester functionality, creating a conformationally constrained system with defined three-dimensional structure.

The steric hindrance between these groups also influences the accessibility of the ester carbonyl for chemical reactions. The methyl group partially shields the carbonyl carbon from nucleophilic attack, affecting both the rate and selectivity of hydrolysis reactions. This steric protection can be advantageous in pharmaceutical applications where controlled release or metabolic stability is desired. Nuclear magnetic resonance spectroscopy provides detailed insights into these steric interactions through coupling constants and nuclear Overhauser effects that reveal spatial relationships between proximal atoms.

The ester methyl group exhibits characteristic chemical shift values in both proton and carbon-13 nuclear magnetic resonance spectra, typically appearing as a singlet around 3.8-4.0 parts per million in proton spectra and 52-55 parts per million in carbon-13 spectra. The precise chemical shift values depend on the electronic environment created by the adjacent substituents and the overall molecular framework. The steric interactions also manifest in vibrational spectroscopy, where the carbonyl stretching frequency is influenced by the conformational constraints imposed by the neighboring methyl group.

Isotopic Patterning Analysis in 13C-Labeled Positions

The 13C4 isotopic labeling pattern in this compound creates distinctive analytical signatures that enable precise structural characterization and quantitative analysis. The specific positions of carbon-13 enrichment determine the molecular weight increase and the characteristic fragmentation patterns observed in mass spectrometry. Each carbon-13 atom contributes an additional mass unit compared to the naturally abundant carbon-12 isotope, resulting in a molecular weight increase of four atomic mass units for the entire molecule.

Nuclear magnetic resonance spectroscopy represents the most powerful analytical technique for characterizing the isotopic labeling pattern. Carbon-13 nuclei exhibit strong magnetic resonance signals that are readily distinguished from natural abundance carbon signals by their enhanced intensity. The 13C-enriched positions show dramatically increased signal intensity in carbon-13 spectra, appearing as prominent peaks that can be integrated to determine the degree of isotopic incorporation. The coupling patterns between adjacent carbon atoms provide additional structural information, particularly when multiple labeled positions are present in close proximity.

The isotopic substitution affects the vibrational properties of the molecule, creating detectable shifts in infrared and Raman spectroscopy. Carbon-13 substitution typically results in a decrease in vibrational frequencies proportional to the square root of the mass ratio between carbon-13 and carbon-12. These frequency shifts are most pronounced for vibrations involving significant motion of the labeled carbon atoms, such as carbon-carbon stretching and carbon-hydrogen bending modes. The magnitude of these shifts depends on the specific vibrational mode and the local molecular environment surrounding each labeled position.

Mass spectrometry provides complementary information about the isotopic labeling pattern through characteristic fragmentation pathways. The presence of carbon-13 atoms in specific molecular positions influences the relative stability of fragment ions, leading to distinctive mass spectral patterns that can be used to confirm the labeling locations and assess the isotopic purity. High-resolution mass spectrometry enables precise determination of the molecular formula and isotopic composition, providing definitive confirmation of the labeling pattern and overall molecular structure.

Properties

IUPAC Name |

methyl 3-(2,6-dichlorophenyl)-5-(113C)methyl-(4,5-13C2)1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3/c1-6-9(12(16)17-2)11(15-18-6)10-7(13)4-3-5-8(10)14/h3-5H,1-2H3/i1+1,6+1,9+1,12+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPCASVCAZYPZOI-DMBDGDEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[13C](=O)[13C]1=[13C](ON=C1C2=C(C=CC=C2Cl)Cl)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester typically involves the reaction of 2,6-dichlorophenylacetic acid with appropriate reagents to introduce the isoxazole ring and the methyl ester group. Common synthetic routes may include:

Formation of the Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

Esterification: The carboxylic acid group is converted to a methyl ester using reagents such as methanol and a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Isoxazole Carboxylic Acid Ester Family

The compound belongs to a broader class of chlorinated isoxazole derivatives, which exhibit pharmacological relevance (e.g., as intermediates in antibiotic synthesis) . Key analogues include:

Table 1: Comparative Analysis of Key Isoxazole Derivatives

*Note: Molecular formula discrepancies exist between sources. cites C12H17Cl2NO, while isotopic labeling data () suggest a corrected formula with three oxygen atoms.

Key Structural and Functional Differences

Isotopic Labeling: The 13C4 variant (257.65 g/mol) is chemically identical to the unlabeled form (314.16 g/mol) but is critical for distinguishing endogenous and exogenous compounds in mass spectrometry . Applications: Used in tracer studies to monitor drug metabolism without altering chemical reactivity .

Ester Group Variations: Methyl vs. Free Acid vs. Ester: The carboxylic acid form (CAS 3919-76-4) is more polar, reducing bioavailability but serving as a key intermediate for ester prodrug synthesis .

Substituent Effects :

Pharmacological and Analytical Relevance

Biological Activity

3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-13C4 acid methyl ester (CAS Number: 3919-76-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H7Cl2NO3

- Molecular Weight : 272.08 g/mol

- Melting Point : 220-221 °C

The compound features a dichlorophenyl group attached to an isoxazole ring, which is known to influence its biological activity.

Pharmacological Effects

Research indicates that 3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic acid methyl ester exhibits moderate agonist activity at certain receptors. For instance, a study demonstrated that the methyl ester derivative showed an EC50 value of 538 nM, indicating a significant interaction with GPR88 receptors, which are implicated in various neurological disorders . The agonist activity was attributed to the specific structural features of the compound, particularly the presence of the methyl ester group which enhances solubility and bioavailability compared to its carboxylic acid counterpart .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the chemical structure can significantly impact biological activity. For example:

- The replacement of the carboxylic acid group with a methyl ester resulted in improved receptor binding affinity.

- Substitutions on the phenyl ring were found to influence potency; electron-donating groups generally decreased activity while certain electron-withdrawing groups maintained moderate potency .

Case Studies

- GPR88 Receptor Agonism : A comprehensive study investigated various derivatives of isoxazole compounds, including the methyl ester form. The findings indicated that while some derivatives were inactive, the methyl ester exhibited notable agonistic properties at GPR88 with an EC50 of 538 nM . This suggests potential therapeutic applications in treating disorders associated with this receptor.

- Synthesis and Evaluation : In another study focused on synthesizing analogues of the compound, researchers evaluated their biological activities using a range of assays. The results showed that certain structural modifications led to compounds with enhanced biological profiles, reinforcing the importance of SAR in drug design .

Summary Table of Biological Activities

| Compound | EC50 (nM) | Activity Type | Notes |

|---|---|---|---|

| Methyl Ester | 538 | Agonist | Significant interaction with GPR88 receptors |

| Carboxylic Acid | >2000 | Inactive | Poor receptor binding compared to methyl ester |

| Other Derivatives | Varies | Moderate Activity | Dependent on specific substitutions |

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of isotopically labeled isoxazole derivatives like 3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolylcarboxylic-<sup>13</sup>C4 acid methyl ester?

- Methodological Answer : Synthesis optimization should focus on regioselective cyclization and isotopic labeling efficiency. For example, sodium acetate (as a base) and acetic acid (as a solvent) are commonly used in reflux conditions to promote cyclization in isoxazole derivatives . Isotopic labeling with <sup>13</sup>C4 requires precise control of precursor incorporation (e.g., <sup>13</sup>C-enriched acetic acid or sodium acetate) to ensure isotopic purity. Post-synthesis purification via recrystallization (e.g., DMF/acetic acid mixtures) and washing with ethanol/diethyl ether can improve yield and purity .

Q. How can researchers validate the structural integrity of this compound after synthesis?

- Methodological Answer : Use a combination of <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and IR spectroscopy to confirm regiochemistry and isotopic labeling. For example, the <sup>13</sup>C-NMR spectrum should show distinct shifts for the <sup>13</sup>C-labeled carboxylic acid and methyl ester groups. IR absorption bands at ~1746 cm<sup>−1</sup> (C=O stretch) and 1626 cm<sup>−1</sup> (C=N of isoxazole) are critical markers . High-resolution mass spectrometry (HRMS) can verify molecular weight accuracy (e.g., calculated vs. observed m/z for <sup>13</sup>C4 isotopic peaks) .

Advanced Research Questions

Q. What experimental strategies address contradictions in biological activity data for dichlorophenyl-isoxazole derivatives?

- Methodological Answer : Contradictions may arise from differences in receptor-binding assays or pharmacokinetic variability. For example:

- Receptor-Specific Assays : Use heterologous expression systems (e.g., HEK293 cells) to test activity against penicillin-binding proteins (PBPs), given the structural similarity to dicloxacillin .

- Computational Modeling : Apply molecular docking (e.g., AutoDock Vina) to compare binding affinities of the <sup>13</sup>C4-labeled vs. non-labeled compound, accounting for isotopic mass effects on binding kinetics .

- Meta-Analysis : Reconcile divergent results by analyzing datasets with multidimensional metrics (e.g., principal component analysis) to identify assay-specific biases .

Q. How does the <sup>13</sup>C4 isotopic label influence metabolic stability studies of this compound?

- Methodological Answer : The <sup>13</sup>C label reduces metabolic degradation rates due to the kinetic isotope effect (KIE). To quantify this:

- Conduct in vitro hepatic microsomal assays (e.g., rat liver S9 fractions) with LC-MS/MS monitoring. Compare half-life (t1/2) of labeled vs. non-labeled compound.

- Use isotopic tracing to track metabolic pathways. For example, <sup>13</sup>C-labeled methyl esters may yield <sup>13</sup>CO2 via esterase-mediated hydrolysis, detectable via isotope-ratio mass spectrometry (IRMS) .

Critical Analysis of Contradictions

- Synthetic Yield Variability : reports 55% yield for a structurally similar ester, but yields may drop for <sup>13</sup>C-labeled compounds due to isotopic dilution. Mitigate by optimizing stoichiometry (e.g., 10% excess of <sup>13</sup>C precursors) .

- Biological Activity Discrepancies : Studies on dicloxacillin analogs show divergent receptor affinities. This may stem from assay conditions (e.g., pH, temperature) or receptor isoform specificity. Standardize assays using WHO-recommended protocols for antibiotics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.